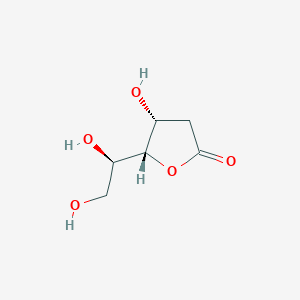
Tuberculatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuberculatin is a natural arylnaphthalene lignan lactone isolated from various medicinal plants. It is known for its significant pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound has garnered attention due to its unique structural features and bioactivity, making it a valuable subject for scientific research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tuberculatin can be synthesized through various chemical reactions involving the condensation of arylpropiolic acids. The synthesis typically involves multiple steps, including glycosylation and acetylation, to achieve the desired structure . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the arylnaphthalene lignan lactone skeleton.
Industrial Production Methods
Industrial production of diphyllin apioside involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves techniques such as chromatography to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tuberculatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of diphyllin apioside, such as diphyllin acetylapioside and diphyllin hydroxamic acid hybrids. These derivatives exhibit enhanced bioactivity and are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Tuberculatin has a wide range of scientific research applications, including:
Chemistry: It is used as a scaffold for the synthesis of new compounds with potential pharmacological activities.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of various diseases, including cancer, viral infections, and inflammatory conditions.
Industry: It is used in the development of new drugs and therapeutic agents
Mécanisme D'action
Tuberculatin exerts its effects primarily through the inhibition of vacuolar ATPases (V-ATPases), which are enzymes involved in the acidification of intracellular compartments. By inhibiting V-ATPases, diphyllin apioside disrupts the pH balance within cells, leading to various biological effects, including antiviral, anticancer, and anti-inflammatory activities . The molecular targets and pathways involved in these effects include the inhibition of viral replication, induction of apoptosis in cancer cells, and suppression of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphyllin: A closely related compound with similar pharmacological activities.
Podophyllotoxin: Another arylnaphthalene lignan lactone with significant anticancer properties.
Cleistanthin B: A diphyllinoside with antiviral and anticancer activities
Uniqueness
Tuberculatin is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds. This unique structural feature contributes to its potent bioactivity and makes it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C26H24O11 |
|---|---|
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C26H24O11/c1-31-17-6-13-14(7-18(17)32-2)22(37-25-23(28)26(30,9-27)10-34-25)15-8-33-24(29)21(15)20(13)12-3-4-16-19(5-12)36-11-35-16/h3-7,23,25,27-28,30H,8-11H2,1-2H3/t23-,25-,26+/m0/s1 |
Clé InChI |
XIARCTMJGANPJU-AYRHNUGRSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC |
Synonymes |
4-O-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone diphyllin apioside tuberculatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248148.png)


![(1S,3S)-1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B1248151.png)

![2-[(2-oxo-1H-quinolin-4-yl)methylsulfanyl]-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide](/img/structure/B1248155.png)


![3-[(2S)-2-hydroxy-2-methyloctanoyl]-5-methoxy-5-propan-2-yl-1H-pyrrol-2-one](/img/structure/B1248160.png)




